molecular formula C15H20ClNO B3988098 N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide

N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide

Cat. No. B3988098
M. Wt: 265.78 g/mol
InChI Key: HNRQRXNSKBDLEM-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide, also known as CWE or CL-220, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of synthetic cannabinoids, which are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide has been found to have potential applications in several areas of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of synthetic cannabinoids on the brain and behavior. In pharmacology, this compound has been used to investigate the therapeutic potential of synthetic cannabinoids for various medical conditions. In toxicology, this compound has been used to assess the safety and toxicity of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide is similar to that of natural cannabinoids, which act on the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and enzymes that regulate various physiological processes, including pain, inflammation, and mood. This compound binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of natural cannabinoids, including analgesia, anti-inflammatory effects, and changes in mood and behavior. This compound has also been found to have potential anti-cancer properties, although further research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in aqueous environments. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research related to N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide, including the development of more selective and potent synthetic cannabinoids, the investigation of the therapeutic potential of synthetic cannabinoids for various medical conditions, and the assessment of the safety and toxicity of synthetic cannabinoids. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids, as well as their potential interactions with other drugs and medications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have similar biochemical and physiological effects to natural cannabinoids, and has been used to investigate the effects of synthetic cannabinoids on the brain and behavior, the therapeutic potential of synthetic cannabinoids for various medical conditions, and the safety and toxicity of synthetic cannabinoids. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research related to this compound and other synthetic cannabinoids.

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRQRXNSKBDLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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